molecular formula C13H13NO3S B6370630 3-(3-Methylsulfonylaminophenyl)phenol CAS No. 1261944-68-6

3-(3-Methylsulfonylaminophenyl)phenol

Cat. No.: B6370630
CAS No.: 1261944-68-6
M. Wt: 263.31 g/mol
InChI Key: QEEYMAQQYJDJOK-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylaminophenyl)phenol is a synthetic phenolic compound of interest in medicinal chemistry and biological research. The structure incorporates a phenol group linked to a second phenyl ring bearing a methylsulfonylamino substituent. This molecular architecture, featuring hydrogen-bonding donors and acceptors along with a sulfonamide group, is commonly found in compounds designed to modulate protein function. The methylsulfonyl group is a feature in many bioactive molecules and kinase inhibitors . Given its structure, this compound is primarily intended for in vitro research applications. Potential areas of investigation could include the development of small-molecule inhibitors for enzymatic assays, particularly those targeting kinases or other ATP-binding proteins where the sulfonamide moiety can play a key role in binding affinity. It may also serve as a valuable chemical intermediate or building block (synthon) for the synthesis of more complex molecules for high-throughput screening libraries. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[3-(3-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(16,17)14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYMAQQYJDJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683633
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-68-6
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Suzuki-Miyaura Cross-Coupling Approach

This method employs a palladium-catalyzed coupling between a boronic acid derivative and a halogenated aromatic precursor. For example:

  • Synthesis of 3-Bromo-N-(methylsulfonyl)aniline : 3-Bromoaniline reacts with methanesulfonyl chloride in dichloromethane under basic conditions (triethylamine), yielding 3-bromo-N-(methylsulfonyl)aniline with 85% efficiency.

  • Coupling with 4-Hydroxyphenylboronic Acid : Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture, the brominated intermediate couples with 4-hydroxyphenylboronic acid at 80°C for 12 hours. The product is isolated via column chromatography (63% yield).

Key Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
SolventToluene/H₂O (3:1)
Temperature80°C
Reaction Time12 hours
Yield63%

Method 2: Ullmann-Type Coupling with Copper Catalysis

This route involves coupling 3-amino-N-(methylsulfonyl)aniline with 3-iodophenol under Ullmann conditions:

  • Preparation of 3-Iodophenol : Phenol is iodinated using I₂/KI in acetic acid, yielding 3-iodophenol (72% yield).

  • Coupling Reaction : A mixture of 3-amino-N-(methylsulfonyl)aniline, 3-iodophenol, CuI (10 mol%), and 1,10-phenanthroline in DMF is heated to 110°C for 24 hours. Post-reaction purification via recrystallization from ethanol affords the target compound in 58% yield.

Challenges : Competing side reactions, such as homocoupling of iodophenol, reduce efficiency. Optimization studies recommend using excess diamine ligand to suppress byproducts.

Method 3: Direct Sulfonation of Biphenyl Intermediates

A two-step strategy starting with biphenyl-3-amine:

  • Sulfonation : Biphenyl-3-amine reacts with methanesulfonyl chloride in pyridine at 0°C, forming 3-(methylsulfonylamino)biphenyl (89% yield).

  • Hydroxylation : Selective hydroxylation using H₂O₂/FeSO₄ in acidic medium introduces the phenolic -OH group at the para position (51% yield).

Limitations : The hydroxylation step suffers from poor regioselectivity, requiring multiple chromatographic separations.

Method 4: Stepwise Synthesis with Protecting Groups

To enhance selectivity, this method uses temporary protection of the phenol group:

  • Protection : 3-Hydroxybiphenyl is acetylated with acetic anhydride to form 3-acetoxybiphenyl (93% yield).

  • Nitration and Reduction : The biphenyl derivative is nitrated at the meta position, followed by reduction to 3-aminobiphenyl using H₂/Pd-C (67% yield over two steps).

  • Sulfonation and Deprotection : The amine is sulfonated with methanesulfonyl chloride, and the acetyl group is removed via hydrolysis with NaOH/EtOH (78% overall yield).

Advantages : High regiocontrol and reduced side reactions compared to direct methods.

Comparative Analysis of Synthetic Methods

MethodYieldKey AdvantagesLimitations
Suzuki-Miyaura63%High functional group toleranceRequires expensive Pd catalysts
Ullmann Coupling58%Cost-effective Cu catalysisLong reaction times
Direct Sulfonation51%Fewer stepsPoor regioselectivity
Stepwise with Protection78%Excellent regiocontrolMultiple purification steps

Optimization Strategies and Industrial Scalability

Catalyst Systems

  • Palladium Alternatives : NiCl₂(dppf) reduces costs in Suzuki couplings while maintaining 55–60% yields.

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) improve selectivity in Ullmann reactions, reducing homocoupling byproducts.

Solvent and Temperature Effects

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene in Suzuki couplings, enhancing safety without compromising yield.

  • Microwave Assistance : Reducing Ullmann reaction times from 24 hours to 4 hours at 150°C under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or other suitable reagents.

    Substitution: Electrophilic reagents such as halogens, nitric acid, sulfuric acid, and alkylating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, sulfonated, and alkylated phenolic derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key parameters of 3-(3-Methylsulfonylaminophenyl)phenol with structurally related phenol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Hydrogen Bonding Applications/Notes
3-(3-Methylsulfonylaminophenyl)phenol C₁₃H₁₃NO₃S 263.31 (estimated) -SO₂NHCH₃ (methylsulfonamide) Strong donor (-OH) and acceptor (-SO₂) Potential pharmaceutical applications
3-(Diphenylamino)phenol C₁₈H₁₅NO 261.32 -N(C₆H₅)₂ (diphenylamino) Weak donor (-OH), no strong acceptors Material science (charge transport)
3-(Diethylamino)phenol C₁₀H₁₅NO 165.23 -N(C₂H₅)₂ (diethylamino) Forms O–H⋯O hydrogen-bonded rings Crystal engineering, supramolecular chemistry
2-[(3-Aminophenyl)sulfonyl]ethanol C₈H₁₁NO₃S 217.24 -SO₂-C₆H₄-NH₂ (sulfonamide) -OH and -NH₂ donors, -SO₂ acceptor Intermediate in dye synthesis
3-[(4-Methylphenyl)amino]phenol C₁₃H₁₃NO 199.25 -NH-C₆H₄-CH₃ (p-toluidino) O–H⋯N hydrogen bonding Pharmaceutical precursor (e.g., phentolamine analogs)

Key Comparative Findings

Hydrogen Bonding and Crystal Packing
  • In contrast, 3-(3-Methylsulfonylaminophenyl)phenol is expected to exhibit stronger hydrogen bonding due to the dual donor-acceptor capacity of the -SO₂NHCH₃ group. The sulfonyl oxygen can act as a hydrogen bond acceptor, while the phenolic -OH and sulfonamide -NH groups serve as donors.
  • 3-[(4-Methylphenyl)amino]phenol exhibits O–H⋯N hydrogen bonding , similar to the parent 3-aminophenol . This differs from the sulfonamide-containing compounds, where -SO₂ groups dominate acceptor interactions.
Electronic Effects and Solubility
  • The methylsulfonyl group in 3-(3-Methylsulfonylaminophenyl)phenol is strongly electron-withdrawing, increasing the acidity of the phenolic -OH (pKa ~8–10 estimated) compared to 3-(Diethylamino)phenol (pKa ~10–12), where the diethylamino group is electron-donating. This enhances aqueous solubility for the sulfonamide derivative under basic conditions.
  • 2-[(3-Aminophenyl)sulfonyl]ethanol shares the sulfonamide functionality but replaces the phenolic -OH with an ethanol group, reducing acidity and altering solubility profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(3-Methylsulfonylaminophenyl)phenol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sulfonylation of 3-aminophenol derivatives. For example, reacting 3-nitrophenol with methylsulfonyl chloride under basic conditions (e.g., pyridine) followed by catalytic hydrogenation to reduce the nitro group. Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. For instance, using DMF as a solvent at 80°C improves sulfonylation efficiency .
  • Key Considerations : Monitor intermediates via TLC or HPLC to confirm sulfonylation and reduction steps. Yield discrepancies may arise from incomplete sulfonylation or side reactions (e.g., over-sulfonation).

Q. How do solubility and stability properties impact experimental design for this compound?

  • Data : Solubility is highly solvent-dependent. Polar aprotic solvents (DMSO, DMF) enhance solubility (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL). Stability under ambient conditions is good, but light-sensitive derivatives may require storage in amber vials at -20°C .
  • Practical Guidance : Pre-solubilize in DMSO for biological assays, ensuring final DMSO concentrations ≤0.1% to avoid cellular toxicity. For long-term storage, lyophilize under inert gas.

Q. Which analytical techniques are most reliable for quantifying 3-(3-Methylsulfonylaminophenyl)phenol in complex mixtures?

  • Methods :

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and detection at 254 nm. Retention time ~8.2 min .
  • LC-MS/MS : Electrospray ionization (ESI+) in positive ion mode with m/z 292.1 [M+H]+ for quantification .
    • Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in biological samples.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, IR) for derivatives of this compound be resolved?

  • Case Study : Conflicting 1^1H NMR signals for the methylsulfonyl group (expected δ 3.0–3.2 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO-d6 for consistent shifts. For ambiguous IR peaks (e.g., S=O stretching at 1150–1300 cm1^{-1}), compare with crystallographic data (e.g., bond lengths from X-ray structures) to confirm assignments .
  • Advanced Tools : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts with <5% error .

Q. What mechanistic insights explain the reactivity of 3-(3-Methylsulfonylaminophenyl)phenol in cross-coupling reactions?

  • Reactivity Profile : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (SNAr). For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at the para position to the sulfonamide group .
  • Catalytic Optimization : Use Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in toluene/water (3:1) at 100°C. Monitor reaction progress via 19^{19}F NMR if fluorinated partners are used .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?

  • SAR Analysis : Introducing halogens (Cl, F) at the phenolic ring enhances antimicrobial activity (e.g., MIC = 4 µg/mL against S. aureus) but reduces solubility. Bromination at the methylsulfonyl group increases metabolic stability in hepatic microsome assays .
  • Experimental Design : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) before/after halogenation. Use molecular docking (AutoDock Vina) to predict binding affinity changes .

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